1-bromo-N-tert-butylmethanesulfonamide
Overview
Description
1-Bromo-N-tert-butylmethanesulfonamide is an organosulfur compound with the molecular formula C₅H₁₂BrNO₂S and a molecular weight of 230.12 g/mol . This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a methanesulfonamide moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-N-tert-butylmethanesulfonamide can be synthesized through various synthetic routes. One common method involves the reaction of N-tert-butylmethanesulfonamide with bromine in the presence of a suitable solvent and catalyst . The reaction typically proceeds under mild conditions, with the bromine atom being introduced to the methanesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-N-tert-butylmethanesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of the sulfonamide moiety can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions to prevent over-oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are employed under anhydrous conditions to achieve selective reduction.
Major Products Formed
Substitution Reactions: Products include various substituted sulfonamides depending on the nucleophile used.
Oxidation Reactions: Major products are sulfonyl derivatives.
Reduction Reactions: Reduced sulfonamide derivatives are the primary products.
Scientific Research Applications
1-Bromo-N-tert-butylmethanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-bromo-N-tert-butylmethanesulfonamide involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles. This reactivity is exploited in enzyme inhibition studies, where the compound can modify active sites of enzymes, thereby altering their activity .
Comparison with Similar Compounds
Similar Compounds
N-tert-butylmethanesulfonamide: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
1-chloro-N-tert-butylmethanesulfonamide: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
N-tert-butylsulfonamide: Lacks both the bromine and methanesulfonamide moieties, leading to significantly different chemical properties.
Uniqueness
1-Bromo-N-tert-butylmethanesulfonamide is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of more complex organosulfur compounds and in various research applications .
Properties
IUPAC Name |
1-bromo-N-tert-butylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrNO2S/c1-5(2,3)7-10(8,9)4-6/h7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBRPVVUBGFQMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244995 | |
Record name | 1-Bromo-N-(1,1-dimethylethyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51270-36-1 | |
Record name | 1-Bromo-N-(1,1-dimethylethyl)methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51270-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-N-(1,1-dimethylethyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.